molecular formula C14H13N3O B15147332 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine

5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine

Cat. No.: B15147332
M. Wt: 239.27 g/mol
InChI Key: JMKIHXQWUYQGHY-UHFFFAOYSA-N
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Description

5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 3 and a 6-methoxynaphthalen-2-yl moiety at position 3. Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, as seen in related compounds (e.g., ).

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C14H13N3O/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15)17-16-13/h2-8H,1H3,(H3,15,16,17)

InChI Key

JMKIHXQWUYQGHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 6-methoxy-2-acetonaphthone, which is then subjected to a series of reactions to introduce the pyrazole ring and the amino group. The key steps include:

    Formation of 6-methoxy-2-acetonaphthone: This can be achieved through the Friedel-Crafts acylation of 6-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization to form the pyrazole ring: The intermediate 6-methoxy-2-acetonaphthone undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Introduction of the amino group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(6-hydroxynaphthalen-2-yl)-1H-pyrazol-3-amine.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms with different functional groups, and substituted derivatives with various substituents introduced at the amino group.

Scientific Research Applications

5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazol-3-amine derivatives are heavily influenced by substituents on the pyrazole ring and the attached aromatic groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name Aromatic Substituent Molecular Weight Key Features Biological Relevance
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine 6-Methoxynaphthalen-2-yl ~293.3 g/mol Extended π-system, lipophilic Potential kinase inhibition
SI112 () 4-Methoxyphenyl + 4-tert-butyl ~379.5 g/mol Benzoyl group, bulky substituent GAT inhibitor activity
5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine () 3,5-Dimethoxyphenylethyl ~289.3 g/mol Ethyl linker, dual methoxy groups Intermediate for AZD 4547
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine () 5-Chlorothiophen-2-yl ~213.7 g/mol Electron-deficient heterocycle Unspecified (patented)
5-Amino-3-methyl-1-phenylpyrazole () Phenyl + methyl ~173.2 g/mol Steric bulk at position 3 Antimicrobial applications

Key Observations:

  • Its extended π-system may favor interactions with hydrophobic enzyme pockets or DNA intercalation.
  • Electronic Effects: The 6-methoxy group on naphthalene provides electron-donating character, contrasting with electron-withdrawing substituents like chlorine in . This could modulate binding affinity in redox-sensitive targets.
  • Steric Considerations: Bulky substituents (e.g., tert-butyl in SI112) may hinder binding to compact active sites, whereas the naphthalene group balances size and flexibility.

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